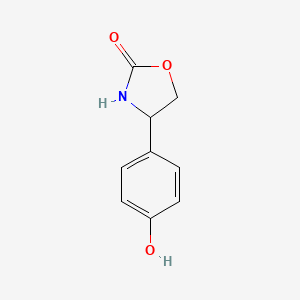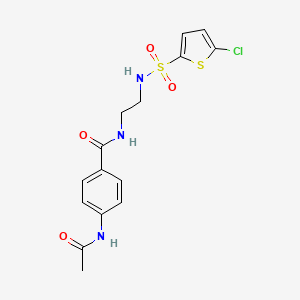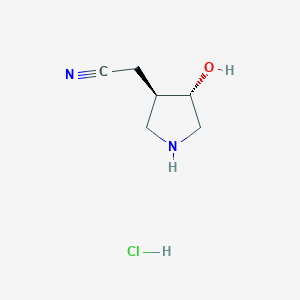
4-(4-Hydroxyphényl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a hydroxyphenyl group attached to the oxazolidinone ring
Applications De Recherche Scientifique
Chemistry
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.
Polymer Science: It is used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique properties.
Biology
Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.
Antioxidant Activity: The hydroxyphenyl group imparts antioxidant properties, which can be beneficial in biological systems.
Medicine
Anticancer Research: Studies have shown that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells.
Antimicrobial Agents: It has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Industry
Material Science: It is used in the development of advanced materials with enhanced mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
Target of Action
The primary target of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups essential to their activity . The compound’s interaction with its targets results in changes that are mediated by molecular computations .
Biochemical Pathways
The compound affects the biochemical pathways involving the catabolism of tyrosine and the cascade of photosynthesis . The compound’s interaction with HPPD affects the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .
Pharmacokinetics
Related compounds such as 4-hydroxyacetophenone are transformed into o-acetylhydroquinone by the enzyme 4-hydroxyacetophenone monooxygenase, which is found in pseudomonas fluorescens . This suggests that similar metabolic transformations may occur with 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.
Result of Action
The inhibition of hppd has different effects on plants and animals . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as genetics, environmental factors, sex, and race are thought to contribute to the development of an immune response . Early-life epigenetic modifications, which determine the expression of genetic information stored in the genome, are viewed as one of the general mechanisms linking prenatal exposure and phenotypic changes later in life .
Analyse Biochimique
Biochemical Properties
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one has been found to interact with key enzymes such as α-amylase and α-glucosidase . It inhibits these enzymes in a mixed-type and competitive manner, with IC50 values of 81.2 ± 5.3 and 54.8 ± 2.4 µM, respectively . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one on cells are largely related to its influence on cellular metabolism. By inhibiting α-amylase and α-glucosidase, it can regulate carbohydrate hydrolysis, which is a key process in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the amino acid residues of the enzymes mainly by hydrogen bonds .
Temporal Effects in Laboratory Settings
Its reversible inhibition of α-amylase and α-glucosidase suggests that it may have long-term effects on cellular function .
Metabolic Pathways
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is involved in the metabolic pathways related to carbohydrate hydrolysis, through its inhibition of α-amylase and α-glucosidase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine and a carbonyl source. One common method is the cyclization of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as palladium or other transition metals may be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols derived from the oxazolidinone ring.
Substitution: Ethers or esters formed from the hydroxy group.
Comparaison Avec Des Composés Similaires
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
4-Hydroxyphenylbut-3-en-2-one: This compound also contains a hydroxyphenyl group but differs in its structure and reactivity.
4-Hydroxyphenylacetamide:
4-Hydroxyphenylpropanoic Acid: This compound has a similar phenolic structure but differs in its applications and biological activity.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWQPOKWIXIGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate](/img/structure/B2371747.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)
![N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2371754.png)


![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)




